molecular formula C30H26N4O4 B11605948 2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11605948
M. Wt: 506.6 g/mol
InChI Key: RZBCMEXBNWGASU-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents

Preparation Methods

The synthesis of 2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclocondensation of appropriate precursors under controlled conditions.

    Introduction of the 2,3-dimethylphenoxy group: This is achieved through nucleophilic substitution reactions.

    Addition of the 4-methoxyphenyl groups: This step involves electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activity, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C30H26N4O4

Molecular Weight

506.6 g/mol

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C30H26N4O4/c1-18-6-5-7-24(19(18)2)37-16-25-32-29-27-26(20-8-12-22(35-3)13-9-20)28(21-10-14-23(36-4)15-11-21)38-30(27)31-17-34(29)33-25/h5-15,17H,16H2,1-4H3

InChI Key

RZBCMEXBNWGASU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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